molecular formula C10H14ClN3 B2752584 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride CAS No. 2138377-03-2

2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride

Cat. No.: B2752584
CAS No.: 2138377-03-2
M. Wt: 211.69
InChI Key: DEHIFXDLMPJWDY-UHFFFAOYSA-N
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Description

2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry. This compound has shown potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride typically involves multiple steps. One common method includes the formation of the pyrrolopyridine core followed by functionalization at specific positions. The synthetic route may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and purity. This could include the use of automated synthesis equipment and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyridine ring .

Scientific Research Applications

2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives that also target FGFRs. Examples include:

Uniqueness

What sets 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride apart is its specific structure, which may confer unique binding properties and selectivity towards FGFRs. This can result in different pharmacokinetic and pharmacodynamic profiles compared to other similar compounds .

Properties

IUPAC Name

2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-7-2-3-9-8(4-5-11)6-12-10(9)13-7;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHIFXDLMPJWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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